molecular formula C24H20O9 B1208537 cinchonain Ib CAS No. 85081-24-9

cinchonain Ib

Cat. No. B1208537
CAS RN: 85081-24-9
M. Wt: 452.4 g/mol
InChI Key: LKCOZWLUAKSRQM-UMAWSMADSA-N
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Description

Cinchonain Ib is a flavonolignan found in the bark of Trichilia catigua used as catuaba . A study in 2009 revealed that Cinchonian-Ib derived from boiled Eriobotrya japonica leaves has a glucose-lowering effect in rats, and could possibly be used to manage diabetes mellitus in humans .


Molecular Structure Analysis

This compound has a complex molecular structure. The systematic IUPAC name is (2R,3R,10S)-2,10-Bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-(benzo[1,2-b:3,4-b′]dipyran)-8-one .


Physical And Chemical Properties Analysis

This compound has the chemical formula C24H20O9 and a molar mass of 452.415 g·mol−1 . Other specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Insulin Secretion and Diabetes Management

  • Insulin Secretion in vitro and in vivo: A study by Qa’dan et al. (2009) demonstrated that Cinchonain Ib, isolated from Eriobotrya japonica, significantly enhances insulin secretion from INS-1 cells and increases plasma insulin levels in rats. This suggests its potential application in managing type 2 diabetes.

Antioxidant Properties

  • Characterization in Eriobotrya fragrans Champ Leaf: Research by Hong et al. (2008) identified this compound in the fragrance flower loquat (Eriobotrya fragrans Champ) and highlighted its significant antioxidant activity.
  • Phenylpropanoid-Substituted Flavan-3-Ols Study: Resende et al. (2011) isolated this compound from Trichilia catigua, noting its higher radical scavenging activity compared to ascorbic acid and Trolox.
  • Antioxidant Phenylpropanoid-Substituted Epicatechins: A study by Tang et al. (2007) found this compound among compounds isolated from Trichilia catigua, exhibiting potent antioxidant activity in the DPPH radical scavenging test.

Antimicrobial and Anti-Alzheimer's Activity

  • Antimicrobial Activity: this compound, along with other flavalignans, demonstrated antibacterial activity against various bacteria, as shown by Pizzolatti et al. (2002).
  • Anti-Alzheimer's Activity: Abouelela et al. (2020) reported that this compound exhibited a higher inhibitory effect on amyloid β42 aggregation than the standard curcumin, suggesting potential in Alzheimer's treatment.

Analytical Methodology

  • Quantification in Herbal Medicines: A validated high-performance liquid chromatography method developed by Beltrame et al. (2006) enables the quantification of this compound in herbal medicines, highlighting its importance in pharmaceutical analysis.

Other Biological Activities

  • Antimycobacterial and Nitric Oxide Production Inhibitory Activities: A study by Carvalho Junior et al. (2019) included this compound in their examination of substances from Psychotria nuda, showing antimycobacterial activity and inhibition of NO production.

properties

IUPAC Name

(2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-f]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O9/c25-14-3-1-10(5-17(14)28)12-8-21(31)32-20-9-16(27)13-7-19(30)23(33-24(13)22(12)20)11-2-4-15(26)18(29)6-11/h1-6,9,12,19,23,25-30H,7-8H2/t12-,19-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCOZWLUAKSRQM-UMAWSMADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C(CC(=O)O3)C4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@H](CC(=O)O3)C4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331901
Record name Cinchonain Ia
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85081-24-9
Record name Cinchonain Ia
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85081-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinchonain IA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085081249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchonain Ia
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINCHONAIN IA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAW49PG8E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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